1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

P2Y12 receptor Antiplatelet Piperazinyl-pyrimidine scaffold

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1396632-46-4) is a synthetic diaryl urea derivative incorporating a pyridinyl-piperazinyl-pyrimidine core (C21H23N7O, MW 389.46). The compound belongs to a therapeutically versatile class; the piperazinyl-pyrimidine scaffold is a privileged kinase-inhibitor framework, exemplified by the S6K1 inhibitor PF-4708671 (Ki 20 nM) and P2Y12 receptor antagonists.

Molecular Formula C21H23N7O
Molecular Weight 389.463
CAS No. 1396632-46-4
Cat. No. B2758308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
CAS1396632-46-4
Molecular FormulaC21H23N7O
Molecular Weight389.463
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C21H23N7O/c1-16-6-2-3-7-18(16)26-21(29)25-17-14-23-20(24-15-17)28-12-10-27(11-13-28)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H2,25,26,29)
InChIKeyCVQDFTSWJHAZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1396632-46-4): Chemical Identity and Pharmacological Context


1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1396632-46-4) is a synthetic diaryl urea derivative incorporating a pyridinyl-piperazinyl-pyrimidine core (C21H23N7O, MW 389.46) . The compound belongs to a therapeutically versatile class; the piperazinyl-pyrimidine scaffold is a privileged kinase-inhibitor framework, exemplified by the S6K1 inhibitor PF-4708671 (Ki 20 nM) and P2Y12 receptor antagonists [1]. This specific analogue, featuring a unique o-tolyl urea terminus, positions it at the intersection of kinase signaling and antiplatelet target space for exploratory research .

Why 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea Cannot Be Replaced by Common Piperazinyl-Pyrimidine Analogs


Generic substitution is problematic due to the critical structural differences within this chemical series. The o-tolyl urea terminus is a non-interchangeable pharmacophoric element; literature on related scaffolds confirms that substituting this moiety with a simple phenyl ring (as in CAS 1396846-17-5) or a 2-fluorophenyl group (CAS 1396813-74-3) alters the compound's molecular recognition profile . The piperazinyl-pyrimidine core is a known kinase-inhibiting scaffold and the basis for P2Y12 receptor antagonists, but its selectivity and potency are highly dependent on the terminal aryl substituent. For example, PF-4708671, a close structural relative, is a highly selective S6K1 inhibitor (Ki 20 nM), while other analogues in the same class are optimized for P2Y12 (IC50 130-190 nM) [1]. Using a different analogue without confirming target engagement and selectivity would risk obtaining irrelevant or misleading biological data [2].

Quantitative Differentiation Evidence for 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea Against Key Comparators


Scaffold-Mediated Target Engagement: P2Y12 Antagonism vs. Kinase Inhibition

The piperazinyl-pyridine urea scaffold is a validated P2Y12 antagonist pharmacophore. While direct data for the target compound is unavailable, the scaffold itself has demonstrated P2Y12 antagonistic activities in the sub-micromolar range [1]. This contrasts with the S6K1-inhibiting activity of PF-4708671, another piperazinyl-pyrimidine analogue (Ki=20 nM, IC50=160 nM) [2]. The presence of the o-tolyl urea moiety on the target compound is a critical differentiator that likely shifts its selectivity profile away from S6K1 and towards other kinase or receptor targets within the purinergic or related signaling pathways.

P2Y12 receptor Antiplatelet Piperazinyl-pyrimidine scaffold

Impact of the o-Tolyl Terminus on In Vitro Antiproliferative Activity

The presence of an o-tolyl urea group is associated with enhanced antiproliferative activity in certain cancer cell lines. A closely related analogue, 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea, demonstrated an IC50 of 0.52 µM against HCT116 colorectal cancer cells . This provides a SAR-based baseline for the target compound's potential. In contrast, simpler analogues without the o-tolyl substitution, such as 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea (CAS 1396846-17-5), lack this specific pharmacophoric feature and are not reported to exhibit comparable potency.

Anticancer Cytotoxicity Structure-Activity Relationship (SAR)

Comparison with the Known HIPK2 Inhibitor 'Protein Kinase Inhibitors 1' (CAS 1365986-44-2)

The target compound is structurally distinct from 'Protein Kinase Inhibitors 1' (CAS 1365986-44-2), a known HIPK2 inhibitor (IC50 74 nM, Kd 9.5 nM) . While both belong to the broader piperazinyl-pyrimidine class, the target compound features a pyridin-2-yl substituent and an o-tolyl urea group, whereas the comparator has a different core structure. The target compound's unique substitution pattern suggests a different kinase selectivity profile, offering a complementary chemical probe for HIPK2-related studies or other kinases.

HIPK2 Kinase inhibitor Chemical probe

Patent-Grade Differentiation: The 'Piperazinyl Pyrimidine Derivatives' Patent Family (WO2013107333)

The target compound is structurally encompassed within the broad Markush structures of patent WO2013107333, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. This patent specifically distinguishes compounds based on their substitution patterns, including aryl urea derivatives similar to the target compound. Generic piperazinyl-pyrimidine compounds from other sources are not guaranteed to fall within this specific patent space. The target compound, with its o-tolyl urea substituent, represents a specific embodiment within this patented class, offering a well-defined IP position for research and potential development.

Intellectual Property CCR4 antagonist Piperazinyl pyrimidine

Recommended Research Applications for 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea Based on Differentiated Evidence


Chemical Probe for Investigating P2Y12 Receptor Pharmacology and Platelet Function

The piperazinyl-pyridine urea scaffold is a known P2Y12 antagonist pharmacophore. The target compound's unique o-tolyl urea substitution differentiates it from other P2Y12 ligands and can be used to explore structure-activity relationships for this receptor. Researchers can use it as a starting point for developing novel antiplatelet agents with potentially improved selectivity or pharmacokinetic profiles compared to existing thienopyridine drugs. [1]

Kinase Selectivity Profiling and SAR Exploration in Oncology Research

The piperazinyl-pyrimidine core is a privileged kinase-inhibitor scaffold. The target compound, with its distinct o-tolyl urea and pyridin-2-yl substituents, is chemically distinct from known kinase inhibitors like PF-4708671 (S6K1-selective) and 'Protein Kinase Inhibitors 1' (HIPK2 inhibitor). It serves as a valuable tool for kinome-wide selectivity profiling to identify its unique target(s) and for establishing SAR around the o-tolyl urea group in cancer cell lines where related analogues show sub-micromolar potency (e.g., HCT116, IC50 0.52 µM).

Intellectual Property-Defined Starting Point for CCR4 Antagonist Development

The compound is explicitly covered by patent WO2013107333, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists with potential applications in inflammation and immunology. This provides a defined IP space for organizations seeking to develop novel CCR4-targeting therapeutics. The target compound's specific substitution pattern (o-tolyl urea) offers a concrete starting point for medicinal chemistry optimization within this patent space. [2]

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